Furfuryl decanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
39252-05-6 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 |
IUPAC Name |
furan-2-ylmethyl decanoate |
InChI |
InChI=1S/C15H24O3/c1-2-3-4-5-6-7-8-11-15(16)18-13-14-10-9-12-17-14/h9-10,12H,2-8,11,13H2,1H3 |
InChI Key |
ATRAUOWSKCEACM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1=CC=CO1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Furfuryl decanoate; Decanoic acid, 2-furanylmethyl ester; UNII-B8IH2T31WD. |
Origin of Product |
United States |
Contextualization of Furfuryl Decanoate Within Furanic Compounds Research
Furan (B31954) derivatives are a class of heterocyclic organic compounds that serve as crucial building blocks in organic chemistry. rsc.org They are found in various natural products, including plants, algae, and microorganisms, and are integral to the structure of many biologically active molecules and pharmaceutical drugs. rsc.org The study of furanic compounds is significant due to their wide-ranging applications, from pharmaceuticals to polymers. derpharmachemica.comrug.nl
Furfural (B47365), a key furan derivative, was first isolated in 1832 and its structure deduced in 1901. derpharmachemica.com It is primarily produced from the industrial processing of agricultural biomass like corn cobs and oat hulls. orgsyn.org A significant portion of commercially produced furfural is used to synthesize furfuryl alcohol, the alcohol precursor to furfuryl decanoate (B1226879). mdpi.com
Research into furanic compounds is dynamic, with ongoing efforts to develop sustainable catalytic pathways for their synthesis and modification. frontiersin.org Furan derivatives, including esters like furfuryl decanoate, are explored for their potential as bio-based alternatives to petroleum-derived chemicals. rug.nl For instance, furan-2,5-dicarboxylic acid (FDCA), another furan derivative, has been identified by the U.S. Department of Energy as a priority bio-based molecule for creating a "green" chemical industry. acs.org The chemical similarity between the furan ring and the phenyl ring has also spurred research into furan-based polymers as potential bio-based substitutes for traditional plastics. rug.nl
The synthesis of furan derivatives is a major focus of research. Classical methods like the Paal–Knorr and Feist–Benary syntheses have been widely used, and modern techniques continue to be developed for creating polysubstituted furans with diverse functionalities. rsc.orgderpharmachemica.com The electrochemical ring hydrogenation of furanic compounds is also being investigated as a synthetic tool. rsc.org
This compound, as an ester of furfuryl alcohol, is part of this broader research landscape. Its synthesis, often achieved through the esterification of furfuryl alcohol with decanoic acid, is a key area of study. ontosight.ai Research also extends to its applications, particularly in the flavor and fragrance industry where it contributes a fatty, caramellic note. ontosight.aithegoodscentscompany.com
Significance of Ester Derivatives in Advanced Chemical and Biological Systems
Esters are a vital class of organic compounds, defined by a carbonyl group adjacent to an ether linkage (R-COO-R'). numberanalytics.com They are formed through a reaction known as esterification, typically involving a carboxylic acid and an alcohol. solubilityofthings.comaakash.ac.in The significance of esters stems from their widespread presence in nature and their diverse applications in synthetic chemistry and industry. numberanalytics.comsolubilityofthings.com
In Nature and Biological Systems:
Flavors and Fragrances: Many esters have pleasant, fruity smells and are responsible for the natural aromas of fruits and flowers. solubilityofthings.comwikipedia.org For example, linalyl acetate (B1210297) in lavender and ethyl acetate in pineapples contribute to their characteristic scents. numberanalytics.comsolubilityofthings.com
Lipids: Fats and oils are triesters of glycerol (B35011) and fatty acids, serving as crucial energy storage molecules in living organisms. wikipedia.orgfiveable.me
Pheromones: Insects often use esters as chemical signals for communication. wikipedia.orgfiveable.me
Waxes: Natural waxes are composed of long-chain fatty acid esters and serve protective functions in plants and animals. fiveable.me
Cellular Function: Esters are key to metabolism and cellular processes, with compounds like phosphoric acid esters forming the backbone of DNA molecules. solubilityofthings.comwikipedia.org
In Chemical Synthesis and Industrial Applications:
Synthetic Intermediates: Esters are versatile intermediates in organic synthesis, enabling the creation of more complex molecules. numberanalytics.comsolubilityofthings.com
Polymers: Polyesters are a major class of polymers with wide-ranging applications in textiles and plastics. aakash.ac.inwikipedia.org
Solvents and Plasticizers: Low molecular weight esters are used as high-grade solvents for a variety of materials, and certain esters act as plasticizers to increase the flexibility of polymers. wikipedia.org
Pharmaceuticals and Agrochemicals: The ester functional group is present in many pharmaceutical drugs and is used in the custom manufacturing of agrochemicals. numberanalytics.comthegoodscentscompany.com
Consumer Products: Esters are used in the production of soaps and detergents through a process called saponification, which is the base-catalyzed hydrolysis of an ester. aakash.ac.inwikipedia.org
The reactivity of the ester group, particularly its susceptibility to hydrolysis (breaking down into a carboxylic acid and an alcohol), is fundamental to its role in both biological and industrial processes. solubilityofthings.com This versatility makes the study and synthesis of ester derivatives, including furfuryl decanoate (B1226879), a cornerstone of modern chemistry.
Historical Development of Research on Furan Derived Esters
Chemical Synthesis Pathways and Reaction Mechanisms
The chemical synthesis of this compound primarily involves the esterification of furfuryl alcohol with decanoic acid or its derivatives. This process, while seemingly straightforward, is accompanied by specific challenges and requires carefully optimized conditions to achieve high yields and purity.
Esterification Reactions of Furfuryl Alcohol with Decanoic Acid
The direct esterification of furfuryl alcohol with decanoic acid, a reaction known as Fischer esterification, is a fundamental approach to producing this compound. masterorganicchemistry.com This reaction typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol. masterorganicchemistry.com However, a significant challenge in the synthesis of furfuryl esters is the inherent instability of furfuryl alcohol in acidic conditions. google.com Furfuryl alcohol is prone to decomposition and polymerization in the presence of strong mineral acids like sulfuric acid, which are commonly used as catalysts in Fischer esterification. google.com
An alternative to direct esterification with decanoic acid is the use of a more reactive derivative, such as an acid anhydride. For instance, the esterification of furfuryl alcohol can be achieved using aliphatic acid anhydrides with aliphatic tertiary amines serving as catalysts. google.com This method avoids the harsh acidic conditions that lead to the degradation of furfuryl alcohol.
Another viable chemical synthesis route is transesterification. This involves reacting furfuryl alcohol with an alkyl ester of decanoic acid, such as methyl decanoate or ethyl decanoate, in the presence of a suitable catalyst. Alkaline carbonates, for example, can be used to catalyze the transesterification reaction between an alkyl ester and a large excess of furfuryl alcohol. mdpi.com The reaction can be driven to completion by continuously removing the alcohol byproduct, such as methanol (B129727) or ethanol, under reduced pressure. mdpi.com
Catalytic Approaches in Ester Synthesis and Optimization
The choice of catalyst is critical in the synthesis of this compound to maximize yield and minimize side reactions. While homogeneous catalysts like sulfuric acid are effective for esterification, their use with furfuryl alcohol is problematic due to the aforementioned stability issues. google.com This has led to the exploration of heterogeneous acid catalysts, which offer advantages such as ease of separation from the reaction mixture and potential for recycling. researchgate.net Various solid acid catalysts, including zeolites, cation ion exchange resins, and sulfonated metal oxides, have been investigated for the production of furan-derived compounds. researchgate.net For example, sulfated zirconia has been used as a solid acid catalyst for the oxidation of furfural, demonstrating its utility in reactions involving furan compounds. acs.org
In the context of transesterification, basic catalysts are commonly employed. For instance, potassium carbonate has been effectively used to facilitate the synthesis of furfuryl esters from alkyl esters and furfuryl alcohol. mdpi.com The optimization of reaction conditions, such as temperature, reactant molar ratio, and catalyst loading, is crucial for achieving high conversion rates.
Green Chemistry Principles in this compound Production
The application of green chemistry principles is increasingly important in the chemical industry to develop more sustainable and environmentally friendly processes. In the synthesis of this compound, this includes the use of renewable feedstocks, energy-efficient processes, and the reduction of waste. Furfuryl alcohol itself is a bio-based chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. researchgate.net
The use of heterogeneous catalysts aligns with green chemistry principles by simplifying catalyst recovery and reducing waste streams. researchgate.net Furthermore, developing solvent-free reaction systems or using green solvents can significantly improve the environmental footprint of the synthesis process. Biocatalytic methods, which are discussed in the following section, are a prime example of the application of green chemistry to the production of this compound.
Biocatalytic and Enzymatic Synthesis Routes
Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of this compound. The use of enzymes, particularly lipases, allows for reactions to be carried out under mild conditions with high selectivity, which is especially beneficial given the sensitivity of furfuryl alcohol. thebrpi.org
Lipase-Catalyzed Esterification for this compound Production
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze the synthesis of esters from alcohols and carboxylic acids in non-aqueous or low-water environments. conicet.gov.ar The enzymatic synthesis of furfuryl esters has been successfully demonstrated using various lipases. For instance, immobilized Candida antarctica lipase (B570770) B (CALB), often under the commercial name Novozym 435, is a widely used and effective biocatalyst for the esterification of furfuryl alcohol with fatty acids.
A study on the synthesis of furfuryl oleate, a long-chain furfuryl ester similar to this compound, using Novozym 435 in a solvent-free system achieved a conversion of approximately 99% within 6 hours at a 1:1 molar ratio of furfuryl alcohol to oleic acid and a 5% enzyme concentration. acs.org Similar high yields can be anticipated for the synthesis of this compound under optimized conditions. The optimization of reaction parameters is key to maximizing the efficiency of lipase-catalyzed esterification. These parameters include temperature, substrate molar ratio, enzyme loading, and the choice of solvent or a solvent-free system.
The table below presents a summary of reaction conditions from a study on the lipase-catalyzed synthesis of fatty acid furfuryl esters, which provides a relevant model for the synthesis of this compound.
| Parameter | Condition | Outcome | Reference |
| Enzyme | Immobilized Aspergillus oryzae lipase | High activity and stability | nih.gov |
| Substrates | Furfuryl alcohol and C8-C18 carboxylic acids | High conversion of furfuryl alcohol | nih.gov |
| Molar Ratio | 1:3 (Furfuryl alcohol:Fatty acid) | 88.7–90.2% conversion | nih.gov |
| Solvent | Cyclohexane | Effective reaction medium | nih.gov |
| Temperature | 25 °C | Mild and effective | nih.gov |
| Reaction Time | 45 minutes (batch) | Rapid conversion | nih.gov |
| Continuous Flow | Flow rate of 0.070 mL/min | Up to 96.8% conversion | nih.gov |
This interactive table summarizes optimized conditions for the synthesis of fatty acid furfuryl esters, applicable to this compound.
Microbial Biotransformation Strategies for Precursor Conversion
Microbial biotransformation presents an intriguing pathway for the synthesis of this compound, potentially allowing for the de novo synthesis of the ester from simple carbon sources or the conversion of precursors within a single microbial host. Many fungi and yeasts are known to produce a variety of flavor esters through their metabolic pathways. fungaldiversity.org These microorganisms can synthesize both the necessary alcohol and carboxylic acid precursors and subsequently esterify them using their intracellular enzymes. mdpi.com
For the production of this compound, a potential strategy would involve using a microorganism that can either produce decanoic acid and be supplied with furfuryl alcohol, or one that can convert furfural to furfuryl alcohol and be supplied with decanoic acid. Some yeast strains, for example, are capable of converting furfural to furfuryl alcohol. nih.gov Additionally, certain microorganisms are known to produce fatty acids. nih.gov
A whole-cell biocatalysis approach could be employed, where a microorganism expressing a suitable lipase is used to catalyze the esterification of exogenously supplied furfuryl alcohol and decanoic acid. This approach avoids the need for enzyme purification, which can be costly. For example, functional fungal strains have been used in combination with yeast and bacteria for the synthesis of flavor esters in fermented products. nih.gov While specific research on the microbial biotransformation to directly produce this compound is limited, the existing knowledge on the microbial production of flavor esters provides a strong foundation for future research in this area. fungaldiversity.orgcore.ac.uk
Enzymatic Production of Furfuryl Alcohol from Furfural by Bacillus cereus
The bioconversion of furfural to furfuryl alcohol represents a significant advancement over traditional chemical methods, which often require harsh conditions and environmentally challenging catalysts. The use of whole-cell biocatalysts, such as the bacterium Bacillus cereus, has emerged as a promising alternative. nih.govnih.gov
Researchers have successfully employed resting cells of B. cereus to achieve a selective and high-yield conversion of furfural. nih.gov Studies have shown that while growing cells of the bacterium are susceptible to the toxic effects of furfural, leading to lower yields, resting cells demonstrate greater resilience and efficiency. nih.govnih.gov The optimization of reaction parameters is crucial for maximizing the yield. Key findings indicate that the addition of glucose (100 mM) and molybdenum (0.1 mM) is necessary to maintain the biomass of the cells and enhance the alcohol yield. nih.gov Under optimal conditions of pH 7.2 and a temperature of 30°C, a yield of furfuryl alcohol approaching 80% can be achieved from a 30 mM furfural solution. nih.gov This biocatalytic transformation is an attractive route for valorizing biomass and avoids the contaminants associated with conventional chemical synthesis. nih.gov
Table 1: Enzymatic Production of Furfuryl Alcohol using Bacillus cereus
| Parameter | Condition | Outcome | Source |
|---|---|---|---|
| Biocatalyst | Resting cells of Bacillus cereus | Higher yield due to reduced furfural toxicity | nih.gov, nih.gov |
| Furfural Conc. | 30 mM | Achieved ~80% yield to furfuryl alcohol | nih.gov |
| Additives | 100 mM Glucose, 0.1 mM Molybdenum | Maintained cell biomass, enhanced yield | nih.gov |
| pH | 7.2 | Optimal for conversion | nih.gov |
| Temperature | 30 °C | Optimal for conversion | nih.gov |
Genetic and Metabolic Engineering of Saccharomyces cerevisiae for Furanic Alcohol Synthesis
Saccharomyces cerevisiae, or baker's yeast, is a well-established industrial microorganism that has been extensively engineered for the production of various chemicals, including furanic alcohols. nih.gov Its robustness and the availability of advanced genetic tools make it an ideal candidate for producing furfuryl alcohol from biomass-derived sugars. science.govscirp.org
The core strategy involves engineering the yeast's metabolic pathways to efficiently convert sugars like xylose (prevalent in hemicellulose) into furfural and subsequently reduce it to furfuryl alcohol. nih.gov This often requires the introduction of heterologous genes to grant the yeast abilities it does not naturally possess, such as xylose utilization. nih.gov Genetic modifications may include the expression of genes encoding for xylose isomerase or xylose reductase/xylitol dehydrogenase to channel xylose into the pentose phosphate (B84403) pathway. nih.gov
Furthermore, enhancing the tolerance of S. cerevisiae to fermentation inhibitors like furfural is a critical aspect of metabolic engineering. nih.govnih.gov Strategies include overexpressing specific genes that aid in detoxification. For instance, the overexpression of genes like ARI1 (an NADPH-dependent aldehyde reductase) has been shown to confer resistance to furan aldehydes. nih.gov By combining the introduction of xylose utilization pathways with the enhancement of inhibitor tolerance, engineered S. cerevisiae strains can be developed to produce furanic alcohols directly from lignocellulosic hydrolysates. nih.gov
Reaction Kinetics and Process Parameter Optimization
The final step in producing this compound is the esterification of furfuryl alcohol with decanoic acid. The efficiency of this reaction is highly dependent on the choice of catalyst and the optimization of various process parameters.
Influence of Catalysts, Temperature, and Solvent Systems on Yield and Selectivity
Enzymatic catalysis, particularly using lipases, is the preferred method for the synthesis of flavor esters like this compound due to its high selectivity, mild reaction conditions, and alignment with green chemistry principles. rsc.org Immobilized lipases are particularly favored as they can be easily recovered and reused, which is crucial for developing cost-effective industrial processes. lu.se
Catalysts: The most widely used and effective biocatalyst for this type of esterification is the immobilized lipase B from Candida antarctica, commercially known as Novozym 435. nih.govnih.gov This catalyst has demonstrated high activity and stability in the synthesis of various esters, including those of furfuryl alcohol. nih.gov
Temperature: The reaction temperature significantly influences the rate of esterification. For lipase-catalyzed reactions, temperatures are typically maintained between 40°C and 60°C. For instance, in the synthesis of furfuryl acetate, an optimal temperature of 50°C was identified. nih.gov Higher temperatures can increase reaction rates but also risk denaturing the enzyme, leading to a loss of activity.
Solvent Systems: The choice of solvent can impact substrate solubility and enzyme activity. While many esterifications are performed in organic solvents like toluene (B28343) or isooctane (B107328) to facilitate the reaction, there is a growing trend towards solvent-free systems. nih.govnih.govnih.gov In a solvent-free system for the synthesis of furfuryl oleate, a 99% conversion was achieved, demonstrating the feasibility and efficiency of this approach. nih.gov The use of solvent-free systems simplifies downstream processing and reduces the environmental impact.
Other Parameters: The molar ratio of the substrates (furfuryl alcohol to decanoic acid) is a critical parameter. An excess of one substrate can shift the equilibrium towards product formation. Optimization studies, often employing Response Surface Methodology (RSM), are used to determine the ideal combination of these parameters to maximize yield. nih.govresearchgate.net
Table 2: Parameter Optimization for Lipase-Catalyzed Ester Synthesis
| Parameter | Typical Range/Value | Influence on Reaction | Source |
|---|---|---|---|
| Catalyst | Novozym 435 (Immobilized Candida antarctica Lipase B) | High activity and selectivity for esterification | nih.gov, nih.gov, nih.gov |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability | nih.gov |
| Substrate Molar Ratio | Optimized via RSM (e.g., 1:2 to 1:5 acid:alcohol) | Shifts equilibrium to maximize product yield | nih.gov, researchgate.net |
| Solvent | Toluene, Isooctane, or Solvent-Free | Affects solubility and process sustainability | nih.gov, nih.gov |
| Enzyme Loading | Optimized via RSM (e.g., 5% w/w) | Directly impacts reaction rate | nih.gov |
Mechanistic Studies of Conversion Pathways
The enzymatic esterification of furfuryl alcohol and decanoic acid catalyzed by lipase typically follows a Ping-Pong Bi-Bi mechanism. nih.gov This kinetic model is common for reactions involving two substrates and a single enzyme.
The reaction proceeds in two main steps:
Acylation: The decanoic acid first binds to the active site of the lipase, which contains a catalytic triad (B1167595) (typically Ser-His-Asp). The serine residue performs a nucleophilic attack on the carbonyl carbon of the acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming an acyl-enzyme complex. This is often the rate-limiting step.
Alcoholysis: The furfuryl alcohol then binds to the acyl-enzyme complex. The hydroxyl group of the alcohol attacks the carbonyl carbon of the acyl group attached to the enzyme. This forms another tetrahedral intermediate, which subsequently breaks down to release the final product, this compound, and regenerate the free enzyme. rsc.org
Kinetic studies on analogous esters, such as furfuryl oleate, have revealed that one of the substrates can act as an inhibitor at high concentrations. nih.gov Specifically, furfuryl alcohol was found to cause considerable substrate inhibition, while the fatty acid had a negligible inhibitory effect. nih.gov This means that as the concentration of furfuryl alcohol increases beyond a certain point, the initial reaction rate begins to decrease. This phenomenon is crucial to consider when optimizing the process, as simply increasing the concentration of one reactant does not guarantee a higher yield and can be counterproductive. Understanding this mechanism allows for the rational design of reaction conditions, such as fed-batch strategies, to maintain optimal substrate concentrations and maximize productivity.
Sophisticated Analytical and Separation Techniques for Furfuryl Decanoate
Chromatographic Separations and Detection
Chromatography is the cornerstone of analyzing volatile and semi-volatile organic compounds like furfuryl decanoate (B1226879). Both gas and liquid chromatography are employed, often coupled with highly sensitive detectors for precise identification and quantification.
Gas Chromatography (GC) with Various Detectors (FID, MS, TOFMS)
Gas chromatography is the predominant technique for the analysis of furfuryl decanoate due to its volatility. The choice of detector is critical and depends on the analytical goal.
Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds. While it provides excellent sensitivity for carbon-based molecules, it does not offer structural information, making it suitable for routine quality control where the compound's identity is already known.
Mass Spectrometry (MS): GC-MS is the gold standard for the identification of volatile compounds. thegoodscentscompany.com The mass spectrometer fragments the eluting compound into a predictable pattern, creating a unique "fingerprint" or mass spectrum. This spectrum can be compared against libraries (e.g., NIST, Wiley) for confident identification of this compound, even at trace levels in complex samples. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists mass spectrometry as a key identification test for flavorings like this compound. scribd.com
Time-of-Flight Mass Spectrometry (TOFMS): GC-TOFMS offers high-speed data acquisition and superior mass resolution compared to standard quadrupole mass spectrometers. This capability is particularly advantageous when analyzing exceedingly complex samples, as it allows for the mathematical separation of co-eluting compounds and more accurate mass measurements, leading to unambiguous formula determination.
Since this compound contributes to the aroma profile of products, analyzing the volatile components in the space above the sample (the headspace) is often more relevant than analyzing the bulk material.
Static and Dynamic Headspace (HS-GC-MS): This technique involves sampling the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. It is a clean and straightforward method for analyzing the most volatile constituents without complex sample extraction.
Headspace Solid-Phase Microextraction (HS-SPME-GC-MS): HS-SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile analytes from the headspace. The fiber is then directly desorbed into the GC inlet. This method significantly enhances sensitivity, allowing for the detection of trace-level aroma compounds. Research on similar ester compounds in products like wine and beer frequently utilizes HS-SPME-GC-MS for comprehensive volatile profiling. thegoodscentscompany.com
For exceptionally complex matrices such as certain foods and essential oils, conventional one-dimensional GC may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation capability. In this technique, effluent from a primary GC column is systematically trapped and then rapidly re-injected onto a second, orthogonal (different selectivity) column. This results in a highly structured two-dimensional chromatogram with vastly increased peak capacity. A JECFA report noted the use of gas chromatography coupled with mass spectrometry (GC×GC-MS) for the analysis of food additives, highlighting its power in resolving components within intricate biological samples. inchem.org
Liquid Chromatography (LC) Techniques (HPLC, LC-MS)
While GC is more common, liquid chromatography is a valuable alternative, particularly for samples that are not amenable to GC analysis or for specific applications.
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of this compound, often with a UV detector if the concentration is sufficiently high. Patent literature describes HPLC methods using formic acid and acetonitrile (B52724) gradients for the purification and analysis of related compounds. google.comgoogleapis.com This technique is particularly useful for purity assessment of the neat material or in simple formulations.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is indispensable for analyzing less volatile or thermally fragile compounds. For this compound, LC-MS would be the method of choice for analyzing its potential metabolites in biological fluids or for its detection in complex liquid matrices where sample preparation for GC would be difficult.
Advanced Extraction and Sample Preparation Methods (e.g., SPME, SBSE)
The quality of analytical data is heavily dependent on the sample preparation step. For this compound, methods that efficiently extract and concentrate the analyte from the sample matrix are crucial.
Solid-Phase Microextraction (SPME): As detailed under headspace analysis (4.1.1.1), SPME is a powerful, solventless technique for extracting this compound from liquid and solid samples. thegoodscentscompany.com Its main advantages are simplicity, speed, and the integration of extraction, concentration, and sample introduction into a single step.
Stir Bar Sorptive Extraction (SBSE): SBSE is a related technique that offers a much larger volume of extraction phase (polydimethylsiloxane, or PDMS) coated onto a magnetic stir bar. This larger phase volume results in a higher extraction efficiency and lower detection limits compared to SPME, making it ideal for ultra-trace analysis of esters and other flavor compounds in aqueous samples like beverages.
Quantification Methodologies and Internal Standard Validation
Accurate quantification is essential for ensuring product consistency and meeting regulatory limits. The gold standard for quantification in chromatography is the use of an internal standard.
An internal standard (IS) is a chemical compound added in a constant amount to all samples, calibration standards, and blanks. The IS should be structurally similar to the analyte (this compound) but not naturally present in the samples. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. scribd.com This method corrects for variations in extraction efficiency and injection volume, leading to highly accurate and precise results.
For this compound, a suitable internal standard might be another fatty acid ester of similar chain length and polarity, such as heptyl nonanoate (B1231133) or a deuterated version of this compound itself. The validation of the method ensures its accuracy, precision, linearity, and sensitivity over a specified concentration range.
The table below illustrates a typical data set used to generate a calibration curve for the quantification of this compound using an internal standard.
| Sample Type | Concentration of this compound (mg/L) | Peak Area of this compound | Peak Area of Internal Standard (IS) | Area Ratio (Analyte/IS) |
| Standard 1 | 0.5 | 5,500 | 10,100 | 0.54 |
| Standard 2 | 1.0 | 11,200 | 10,300 | 1.09 |
| Standard 3 | 5.0 | 54,500 | 9,900 | 5.51 |
| Standard 4 | 10.0 | 115,000 | 10,500 | 10.95 |
| Standard 5 | 20.0 | 228,000 | 10,200 | 22.35 |
| Unknown Sample | ? | 32,400 | 10,150 | 3.19 |
Isotopic Labeling for Accurate Quantification
Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique in mass spectrometry, renowned for its accuracy and precision. imreblank.ch This method is considered the gold standard for quantifying trace-level analytes, as it effectively compensates for sample matrix effects and variations during sample preparation and injection. nih.gov
The core principle of SIDA involves "spiking" a sample with a known quantity of an isotopically labeled version of the target analyte, which serves as an ideal internal standard. imreblank.ch For this compound, this would involve synthesizing a version of the molecule where one or more atoms are replaced with their heavier stable isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O). lucerna-chem.chsilantes.com For instance, a deuterated this compound standard could be prepared.
Because the isotopically labeled standard is chemically identical to the natural (unlabeled) analyte, it behaves identically during extraction, derivatization, and chromatographic separation. nih.gov However, it is distinguishable by the mass spectrometer due to its higher mass. nih.gov By measuring the ratio of the response of the native analyte to the labeled standard, a highly accurate concentration can be determined, regardless of analyte loss during sample workup. imreblank.ch This approach is particularly powerful for analyzing furan (B31954) derivatives in complex food matrices. isnff-jfb.comsciopen.comdigitellinc.com The use of stable, non-radioactive isotopes makes this a safe and robust method for a variety of applications, from metabolomics to environmental analysis. lucerna-chem.ch
Table 1: Common Stable Isotopes in Chemical Labeling
| Isotope | Natural Abundance (%) | Atomic Mass (amu) | Common Use in Labeling |
|---|---|---|---|
| Hydrogen-1 (¹H) | 99.985 | 1.0078 | Natural ("light") version of the element. |
| Deuterium (²H or D) | 0.015 | 2.0141 | Used to create "heavy" labeled standards. lucerna-chem.ch |
| Carbon-12 (¹²C) | 98.9 | 12.0000 | Natural ("light") version of the element. |
| Carbon-13 (¹³C) | 1.1 | 13.0034 | Used to create "heavy" labeled standards; common in metabolic studies. lucerna-chem.chnih.gov |
| Nitrogen-14 (¹⁴N) | 99.63 | 14.0031 | Natural ("light") version of the element. |
| Nitrogen-15 (¹⁵N) | 0.37 | 15.0001 | Used in metabolic labeling and proteomics. nih.govlucerna-chem.ch |
| Oxygen-16 (¹⁶O) | 99.76 | 15.9949 | Natural ("light") version of the element. |
| Oxygen-18 (¹⁸O) | 0.20 | 17.9992 | Used in enzymatic labeling reactions. nih.govnih.gov |
This table presents a summary of stable isotopes commonly employed in isotopic labeling for quantitative analysis.
Method Development and Validation for Trace Analysis
Developing a robust method for detecting this compound at trace levels is critical for quality control in various industries. The process involves optimizing sample extraction, chromatographic separation, and detection, followed by rigorous validation to ensure the data is reliable. awri.com.au
Method Development A common and highly effective approach for volatile compounds like this compound is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.com
Sample Preparation (HS-SPME): In this step, a fiber coated with a specific stationary phase (e.g., Carboxen-Polydimethylsiloxane, CAR/PDMS) is exposed to the headspace above the sample (e.g., a food or beverage). researchgate.netmdpi.com Volatile compounds, including this compound, adsorb onto the fiber. mdpi.com Parameters such as sample volume, incubation temperature, and extraction time are optimized to maximize the extraction efficiency for the target analyte. researchgate.netacs.org The addition of salt to the sample matrix can be used to increase the volatility of the analytes. theseus.fi
Separation (GC): The SPME fiber is then desorbed in the hot injector of a gas chromatograph. The volatile compounds are separated as they travel through a capillary column (e.g., a non-polar HP-5MS column). researchgate.netmdpi.com The GC oven temperature program is carefully programmed to ensure good resolution between this compound and other volatile compounds in the sample. theseus.fitandfonline.com
Detection (MS): A mass spectrometer is used as the detector. For high selectivity and sensitivity in trace analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is often employed. researchgate.netmdpi.com This technique involves monitoring specific precursor-to-product ion transitions for this compound, which significantly reduces background noise and allows for confident identification and quantification even at very low concentrations. researchgate.net
Method Validation Once developed, the method undergoes validation to demonstrate its fitness for purpose. epa.gov Key parameters are assessed according to established guidelines.
Table 2: Key Validation Parameters for Trace Analysis of Furan Derivatives
| Parameter | Description | Example Finding for Furan Derivatives |
|---|---|---|
| Linearity (r²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. nih.gov | A calibration curve is constructed, with a correlation coefficient (r²) value >0.99 being desirable. acs.org |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. awri.com.au | For furan derivatives in food, LODs can range from 0.001 to 0.225 ng/g. mdpi.com |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. awri.com.au | For furan derivatives in food, LOQs can be in the range of 0.003–0.675 ng/g. mdpi.com For furfural (B47365) in wine simulant, a typical LOQ is 10 µg/L. awri.com.au |
| Accuracy (Recovery %) | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | Recoveries for furan derivatives in different food matrices typically fall within the 76–117% range. mdpi.com |
| Precision (RSD%) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Measured as intra-day (repeatability) and inter-day (reproducibility) relative standard deviation (RSD). | For furan derivatives, intra-day RSDs can be 1–16% and inter-day RSDs can be 4–20%. mdpi.com |
This table summarizes essential validation parameters for analytical methods designed for trace-level quantification, with example values derived from studies on related furan compounds. awri.com.aumdpi.com
Chemometric and Multivariate Analysis in Volatile Compound Profiling
When a set of samples (e.g., different batches of a product, or products from different geographical origins) is analyzed by HS-SPME/GC-MS, a large and complex dataset is generated. ciatej.mx This dataset can be represented as a matrix where each row corresponds to a sample and each column corresponds to the peak area (concentration) of a specific volatile compound, including this compound.
Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. mdpi-res.com It reduces the dimensionality of the complex dataset by transforming the original variables (VOC concentrations) into a smaller set of new, uncorrelated variables called Principal Components (PCs). shimadzu.com The first few PCs capture the majority of the variance in the data. By plotting the samples on a "score plot" (e.g., PC1 vs. PC2), natural groupings, trends, or outliers can be visually identified. ciatej.mxshimadzu.com A corresponding "loading plot" reveals which compounds, potentially including this compound, are most influential in differentiating the sample groups.
Ecological and Biogeochemical Roles of Furfuryl Decanoate
Natural Occurrence and Formation Pathways in Biological Systems
The existence of furfuryl decanoate (B1226879) in nature is primarily as a volatile organic compound that contributes to the complex aroma profiles of certain foods. Its formation is not a direct biological synthesis but rather the result of chemical reactions between precursors that are themselves products of common biological and food processing activities.
Furfuryl decanoate is utilized in the food industry as a flavoring agent, valued for its characteristic fatty and caramellic aroma. thegoodscentscompany.comfao.org It is an ester formed from the chemical combination of furfuryl alcohol and decanoic acid. thegoodscentscompany.com Its application as a food flavorant is recognized by the Flavor and Extract Manufacturers Association (FEMA), which has assigned it FEMA number 4539. thegoodscentscompany.comresearchgate.net
While direct quantification in specific unprocessed foods is not widely documented, its precursors are common. Decanoic acid is a medium-chain fatty acid found in animal fats and vegetable oils. Furfuryl alcohol is a well-known product of thermal processing. The presence of these two precursor molecules in food matrices, particularly those subjected to heat or fermentation, creates the potential for the formation of this compound. Other related esters, such as ethyl decanoate, are known to be significant contributors to the fruity aromas in fermented products like cheese. Research indicates that esters derived from furfuryl alcohol are capable of imparting desirable flavors in various food products. mdpi.com
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₄O₃ |
| Molecular Weight | 252.35 g/mol |
| FEMA Number | 4539 researchgate.net |
| Appearance | Clear colourless to pale yellow liquid researchgate.net |
| Aroma Profile | Fatty, caramellic fao.org |
| Solubility in Water | Practically insoluble to insoluble researchgate.net |
The formation of this compound is heavily influenced by thermal processing and storage, primarily because these conditions govern the generation of its precursor, furfuryl alcohol. acs.org Furfuryl alcohol is not typically present in raw foods but is formed during heat treatment through the Maillard reaction and sugar degradation. acs.orgresearchgate.net
Studies on dairy products have demonstrated a clear correlation between the intensity of heat treatment and the concentration of furfuryl alcohol. For instance, ultra-pasteurized (UHT) milks contain significantly higher levels of furfuryl alcohol compared to high-temperature short-time (HTST) pasteurized milks. acs.org Likewise, concentrations of furfuryl alcohol are higher in dairy products that have undergone more extensive heat treatment or longer storage periods. acs.org This increased availability of furfuryl alcohol during processing and storage logically enhances the potential for its esterification with decanoic acid to form this compound. The inherent stability of furfuryl esters under heat makes them suitable for applications in thermally processed foods. mdpi.com
The primary pathway for the formation of this compound's key precursor, furfuryl alcohol, is through Maillard reactions and the subsequent microbial transformation of an intermediate compound, furfural (B47365).
Maillard Reactions: The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. researchgate.netnih.gov During the heating of foods like dairy products, baked goods, and coffee, pentose (B10789219) sugars (five-carbon sugars) can undergo dehydration to form furfural. researchgate.nettorvergata.it This process is a critical step in developing the color and flavor of many cooked foods. sdewes.org
Microbial Activity: Once furfural is formed, it can be transformed into furfuryl alcohol through microbial activity. Furfural can be inhibitory or toxic to many microorganisms, so some microbes have evolved detoxification pathways to reduce it to the less toxic furfuryl alcohol. ethz.ch This reduction is commonly observed during fermentation processes. For example, yeast such as Saccharomyces cerevisiae used in brewing can convert furfural, formed during wort boiling, into furfuryl alcohol. wikipedia.orgacs.org Similarly, various bacteria, including strains of Bacillus and Escherichia coli, are capable of this biotransformation. This microbial reduction significantly increases the concentration of furfuryl alcohol in fermented products, making it available to react with decanoic acid.
Environmental Fate and Degradation Pathways
The environmental persistence of this compound is expected to be limited due to its susceptibility to both microbial and chemical degradation processes. The ester linkage is a primary target for breakdown, leading to simpler, more readily degradable molecules.
While specific studies on the microbial degradation of this compound are limited, its breakdown pathway can be inferred from research on related compounds. The most probable initial step in its biodegradation is the enzymatic hydrolysis of the ester bond by microbial esterases. This cleavage would yield furfuryl alcohol and decanoic acid. mdpi.com
Both of these hydrolysis products are known to be biodegradable:
Furfuryl Alcohol and Furfural: Microorganisms have demonstrated the ability to use furan (B31954) compounds as a source of carbon and energy. The degradation of furfural and furfuryl alcohol often proceeds through oxidation to 2-furoic acid. ethz.ch Organisms like Pseudomonas putida can then further metabolize 2-furoic acid, breaking open the furan ring and channeling the products into central metabolic pathways like the Krebs cycle via 2-oxoglutarate. Studies on poly(furfuryl alcohol) have also shown its susceptibility to degradation by soil microbes. nih.gov
Decanoic Acid: As a common medium-chain fatty acid, decanoic acid is readily metabolized by a wide range of microorganisms through the β-oxidation pathway.
This two-step process—initial hydrolysis followed by the degradation of the resulting alcohol and fatty acid—suggests that this compound is unlikely to persist in microbially active environments such as soil and water treatment systems.
In addition to microbial action, this compound can be broken down by abiotic chemical processes.
Hydrolysis: The ester bond in this compound is susceptible to chemical hydrolysis, a reaction in which a water molecule cleaves the bond. This reaction, which can be catalyzed by acid or base, breaks the compound into its constituent parts: furfuryl alcohol and decanoic acid. mdpi.com Studies on similar furfuryl esters have confirmed their susceptibility to hydrolysis under various conditions.
Photodegradation: Furan-containing compounds can undergo photodegradation when exposed to light, particularly UV radiation. Studies on other esters and furan-containing molecules show that they can be degraded through indirect photolysis, a process where natural photosensitizers in the environment (like humic substances in water) absorb light and generate reactive species that attack the compound. torvergata.it Research on the photodegradation of poly(furfuryl alcohol) indicates that this process can lead to the opening of the furan ring, fundamentally breaking down the molecule's structure. nih.gov Therefore, it is plausible that this compound exposed to sunlight in surface waters would undergo photodegradation.
Table 2: Precursors and Degradation Products of this compound
| Category | Compound Name | Role/Process |
|---|---|---|
| Precursors | Furfuryl alcohol | Alcohol component for esterification thegoodscentscompany.com |
| Decanoic acid | Carboxylic acid component for esterification thegoodscentscompany.com | |
| Furfural | Maillard reaction product, microbial precursor to furfuryl alcohol researchgate.netwikipedia.org | |
| Degradation Products | Furfuryl alcohol | Product of hydrolysis and microbial esterase activity mdpi.com |
| Decanoic acid | Product of hydrolysis and microbial esterase activity mdpi.com | |
| 2-Furoic acid | Microbial degradation intermediate of furfuryl alcohol ethz.ch |
Sorption and Volatility in Environmental Compartments
The environmental distribution of an organic compound like this compound is governed by its physicochemical properties, which dictate its tendency to adhere to solids (sorption) and to transition into the atmosphere (volatility). While specific experimental data for this compound is limited, its behavior can be inferred from the properties of its constituent parts—the furan ring (represented by furfural) and the decanoate ester group—and from general principles of chemical environmental fate.
Sorption: The sorption of organic compounds to soil and sediment is frequently estimated using the organic carbon-water (B12546825) partition coefficient (Koc). This value indicates a chemical's tendency to bind to organic matter in environmental matrices. For furfural, a related furan compound, the estimated Koc is 40. nih.gov According to common classification schemes, this low value suggests that furfural itself is expected to have very high mobility in soil, meaning it is less likely to be retained and more likely to move with water. nih.gov
However, this compound is a larger molecule with a ten-carbon alkyl chain, making it significantly more hydrophobic (lipophilic) than furfural. The sorption of chemicals onto surfaces like microplastics or soil organic matter is often driven by hydrophobic interactions. mdpi.comresearchgate.net Generally, for esters, as the alkyl chain length increases, so does hydrophobicity, leading to stronger sorption to organic materials. Therefore, this compound is expected to have a higher Koc value than furfural and exhibit lower mobility and greater sorption in soil and sediment compartments. The sorption process is also influenced by mechanisms such as electrostatic interactions, van der Waals forces, hydrogen bonding, and π-π interactions, which can occur between the chemical and the sorbent material. researchgate.net
Volatility: A compound's tendency to volatilize from water to the air is described by its Henry's Law constant. A higher constant indicates a greater propensity for volatilization. For furfural, the Henry's Law constant is estimated to be 3.8 x 10⁻⁶ atm-m³/mole, which suggests that furfural is expected to volatilize from water surfaces. nih.gov The volatility of a substance is also related to its vapor pressure.
This compound, as a larger ester, would be expected to have a lower vapor pressure and thus be less volatile than the smaller, more volatile congeners often found in fermented products like whiskey, such as ethyl acetate (B1210297) or even ethyl decanoate. mdpi.comfmach.it The addition of the long decanoate chain significantly increases the molecular weight and boiling point compared to furfural, reducing its tendency to escape into the gas phase. The environmental temperature also plays a crucial role; higher soil or water temperatures increase the volatility of a compound. ca.gov
Table 1: Physicochemical Properties of Furfural Relevant to Environmental Fate
| Property | Value | Reference |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | -0.41 | nih.gov |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 40 (estimated) | nih.gov |
| Henry's Law Constant | 3.8 x 10⁻⁶ atm-m³/mole (estimated) | nih.gov |
| Water Solubility | 7.41 x 10⁺⁴ mg/L | nih.gov |
| Vapor Pressure | 2.21 mm Hg | nih.gov |
Intermediary Metabolism and Biochemical Transformations (non-human clinical context)
The biochemical formation and transformation of this compound in biological systems involve the metabolic pathways of its precursors and the enzymatic activities that act upon furan structures.
Decanoic Acid Metabolism and its Link to Furanic Ester Formation
Decanoic acid (also known as capric acid) is a medium-chain saturated fatty acid found naturally in various plants and microorganisms. nih.govfrontiersin.org In biological systems, it is a common intermediate in fatty acid metabolism. However, at certain concentrations, decanoic acid can be inhibitory or toxic to microorganisms like Saccharomyces cerevisiae and Escherichia coli, primarily by disrupting cell membranes and affecting internal pH. frontiersin.orgd-nb.info
The formation of furanic esters such as this compound is not a common natural metabolic end-product but can be achieved biochemically through enzymatic esterification. This process links the metabolism of fatty acids to furan compounds. Lipases (EC 3.1.1.3) are a class of enzymes that naturally catalyze the hydrolysis of fats (triglycerides). scielo.br However, in environments with low water activity, the reaction equilibrium can be shifted to favor synthesis. scielo.brwur.nl This reverse catalytic activity is widely exploited for the green synthesis of various esters. scielo.br
The biochemical formation of this compound can be catalyzed by a lipase (B570770), which facilitates the esterification reaction between furfuryl alcohol and decanoic acid. scielo.brresearchgate.net Both of these precursor molecules can be derived from renewable biomass. Decanoic acid can be obtained from sources like coconut and palm kernel oil or through microbial production, while furfuryl alcohol is produced via the reduction of furfural, which is derived from lignocellulosic biomass. researchgate.net Lipases, such as the widely used Candida antarctica lipase B (CALB), are highly efficient biocatalysts for this type of synthesis, offering high selectivity under mild reaction conditions. acs.orgacs.orgmdpi.com
Enzymatic Conversion of Related Furanic Compounds in Biological Systems
Microorganisms have evolved diverse metabolic pathways to transform and often detoxify furanic compounds like furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are generated from the dehydration of sugars in biomass. mdpi.comnih.gov These enzymatic conversions are key to understanding the potential fate of the furan moiety in this compound.
The primary transformations are oxidation and reduction reactions targeting the aldehyde group of these furanic compounds. nih.gov
Oxidation: In many aerobic bacteria, furfural is oxidized to 2-furoic acid. mdpi.comnih.gov This reaction can be catalyzed by enzymes such as aldehyde dehydrogenases or specific HMF oxidases. aimspress.com Similarly, HMF can be oxidized in a stepwise manner to 2,5-furandicarboxylic acid (FDCA), a valuable platform chemical. nih.govacs.org
Reduction: In other microorganisms, including certain yeasts and bacteria, furfural is reduced to the less toxic furfuryl alcohol. aimspress.comresearchgate.net This bioconversion is often a defense mechanism against the inhibitory effects of furfural. nih.gov
A well-studied degradation pathway for furanic compounds is the "Trudgill pathway," identified in bacteria like Cupriavidus basilensis HMF14. nih.govaimspress.com In this pathway, furfural is first oxidized to 2-furoic acid, which is then activated to furoyl-CoA. Subsequent enzymatic steps lead to the cleavage of the furan ring and its metabolism into central metabolic intermediates. aimspress.com The genes encoding the enzymes for these pathways have been identified and are often organized in conserved gene clusters. nih.gov The existence of these widespread enzymatic systems suggests that the furan ring of this compound, if made accessible through initial hydrolysis of the ester bond, could be susceptible to similar biochemical transformations in various environmental and biological systems.
Table 2: Examples of Enzymatic Conversions of Furanic Compounds
| Substrate | Enzyme Class/Example | Product | Biological System Example | Reference |
|---|---|---|---|---|
| Furfural | Aldehyde Dehydrogenase / Oxidoreductase | 2-Furoic Acid | Cupriavidus basilensis, Chlorella vulgaris | mdpi.comnih.govaimspress.com |
| Furfural | NAD(P)H-dependent Oxidoreductase | Furfuryl Alcohol | E. coli, Yeast | aimspress.com |
| 5-Hydroxymethylfurfural (HMF) | HMF Oxidase | 2,5-Furandicarboxylic Acid (FDCA) | Cupriavidus basilensis | nih.govacs.org |
| 5-Hydroxymethylfurfural (HMF) | Oxidoreductase | 5-Hydroxymethyl-2-Furoic Acid | Chlorella vulgaris | mdpi.com |
| 2-Furoic Acid | Furoyl-CoA Synthetase & Dehydrogenase | Furoyl-CoA and subsequent intermediates | Cupriavidus basilensis | aimspress.com |
Functional Attributes and Research Applications in Flavor Chemistry
Contribution to Aroma and Flavor Profiles in Foods and Beverages
Gas chromatography-olfactometry (GC-O) is a pivotal analytical technique for identifying and characterizing odor-active compounds in complex food matrices. uni.opole.plresearchgate.net This method combines gas chromatographic separation with human sensory detection, allowing researchers to pinpoint specific chemicals responsible for a product's aroma. researchgate.netscience.gov
In numerous studies on beverages and foods, GC-O has been instrumental in identifying key aroma contributors. nih.govmdpi.commdpi.com While specific GC-O studies focusing exclusively on furfuryl decanoate (B1226879) are not extensively detailed in the literature, research on analogous compounds like ethyl decanoate is common. For example, GC-O analysis has identified ethyl decanoate as an important fruity aroma contributor in products like Parmigiano-Reggiano cheese and various wines. nih.govresearchgate.netscience.gov These studies demonstrate the methodology used to characterize such esters. The process involves extracting volatile compounds, separating them via GC, and having trained panelists sniff the effluent to describe the odor and its intensity at specific retention times. nih.govscience.gov
To formally characterize and quantify the sensory impact of flavor compounds, methodologies like descriptive analysis and Temporal Dominance of Sensations (TDS) are employed. mdpi.comnih.gov Descriptive analysis uses a trained sensory panel to identify and rate the intensity of various aroma and flavor attributes of a product. nih.govagraria.com.br This has been applied to products like top-fermented beer, where changes in ester concentrations were linked to a decrease in fruity flavor during aging. agraria.com.br
In studies of Chinese Baijiu, descriptive analysis revealed that esters, including ethyl decanoate, were significant contributors to the pleasant fruity and floral aromas. mdpi.com TDS is a more dynamic method that tracks the dominant sensory attribute perceived over time, which has been used to distinguish beverages like coffee and brandy. mdpi.com These methods provide a structured vocabulary and quantitative data to understand how individual compounds like furfuryl decanoate contribute to a complex flavor profile. nih.gov
The relationship between the concentration of a flavor compound and its perceived intensity is complex and not always linear. ulisboa.ptpsu.edu A compound's sensory impact is often assessed using its Odor Activity Value (OAV), calculated by dividing its concentration in the food by its odor detection threshold. mdpi.com Compounds with an OAV greater than 1 are generally considered important contributors to the aroma. mdpi.com
Flavor Release and Interaction Mechanisms within Food Matrices
The perception of flavor is dependent on the release of volatile compounds from the food matrix to the vapor phase in the mouth and nose. frontiersin.orgresearchgate.net This release is governed by two main factors: a thermodynamic factor related to the compound's volatility and its partitioning between the food and the air, and a kinetic factor related to the resistance to mass transfer. researchgate.net
The composition of the food matrix—including lipids, proteins, and carbohydrates—profoundly influences these factors. researchgate.netnih.govnottingham.ac.uk
Lipids: Being hydrophobic, esters like this compound tend to be retained in the lipid phase of a food, which can decrease their release into the headspace and thus lower their perceived aroma intensity. researchgate.net
Proteins: Flavor compounds can bind to proteins through various interactions. nih.gov For instance, compounds with thiol groups, such as furfuryl derivatives, have been shown to bind with proteins like egg albumin, reducing their concentration in the headspace. nih.gov
Carbohydrates: Sugars and other carbohydrates can affect flavor release by altering the structure of water and its affinity for volatile compounds. nottingham.ac.uk Studies have shown that increasing the concentration of sucrose (B13894) can decrease the volatility of many esters, effectively trapping them in the food matrix and reducing the perceived fruity aroma. nih.govnottingham.ac.uk
Stabilization and Microencapsulation Techniques for Flavor Systems
Flavor compounds are often volatile and susceptible to degradation through oxidation, evaporation, or reaction with other food components. frontiersin.orgresearchgate.net Microencapsulation is a technology used to protect sensitive ingredients like this compound by entrapping them within a protective matrix, known as a wall or carrier material. researchgate.netmdpi.com This technique offers several advantages, including improved stability, prevention of flavor loss during storage, and controlled release during consumption. mdpi.comftb.com.hr
Common microencapsulation methods used in the food industry include:
Spray Drying: A cost-effective process where the flavor, emulsified in a carrier solution (often a carbohydrate or protein), is atomized into a hot air stream, rapidly evaporating the water to form a powder. researchgate.netcore.ac.uk
Coacervation: A phase separation method where a polymer is induced to form a coating around droplets of the flavor oil. frontiersin.orgcore.ac.uk
Freeze-Drying: A gentle method suitable for heat-sensitive compounds, where the product is frozen and then the water is removed by sublimation under a vacuum. researchgate.net
The choice of carrier material (e.g., gum arabic, whey protein, maltodextrin) is critical as it influences both the protection of the flavor and its release characteristics. frontiersin.orgftb.com.hr
Role in Flavor Engineering and Formulation Research
A deep understanding of the chemical and sensory properties of compounds like this compound is fundamental to flavor engineering and the formulation of food products. google.comiik.ac.id Flavorists utilize this knowledge to construct and modify flavor profiles for a vast array of foods and beverages. google.comiik.ac.id
By characterizing the key aroma compounds, researchers can identify markers for quality control. For example, the formation of furfural (B47365) during the heating of coconut jam was identified as a potential marker to monitor the concentration process and ensure a consistent final product. nih.gov Furthermore, research into how matrix components affect flavor release is essential for new product development, particularly in creating foods with modified nutritional profiles, such as reduced-sugar or reduced-fat products, without compromising sensory quality. nih.govnottingham.ac.uk The study of furan (B31954) derivatives and their formation allows for better control over the flavors generated during processing, leading to more desirable and stable products. nih.govagraria.com.br
Future Research Trajectories and Interdisciplinary Perspectives
Exploration of Novel Bioproduction Strategies for Furfuryl Decanoate (B1226879)
The transition to greener and more sustainable chemical production necessitates the development of efficient biocatalytic and microbial synthesis routes. For furfuryl decanoate, this involves leveraging enzymatic processes for the esterification of furfuryl alcohol and decanoic acid. Lipases, which naturally catalyze the hydrolysis of ester bonds, are particularly well-suited for catalyzing the reverse reaction under non-aqueous or low-water conditions. acs.orgnih.gov
Future research will likely focus on:
Enzyme Discovery and Engineering: Screening for novel lipases from diverse microbial sources with high selectivity and activity towards furfuryl alcohol and decanoic acid. Furthermore, protein engineering techniques can be employed to enhance enzyme stability, catalytic efficiency, and tolerance to process conditions.
Integrated Bioprocesses: Developing whole-cell biocatalytic systems or co-cultures of engineered microorganisms capable of producing both precursors—furfuryl alcohol from biomass-derived furfural (B47365) and decanoic acid through the fatty acid synthesis pathway—and subsequently esterifying them in a one-pot process. digitellinc.comresearchgate.net Chemoenzymatic strategies, where a chemical catalysis step produces a precursor like furfural from lignocellulose, followed by a biocatalytic conversion, offer a promising hybrid approach. digitellinc.com
Process Optimization: Investigating the use of non-conventional media, such as ionic liquids or deep eutectic solvents, to improve substrate solubility and reaction rates while minimizing side reactions. dgaequipment.com Optimizing reaction parameters like temperature, substrate molar ratio, and enzyme loading is crucial for maximizing yield and process efficiency.
| Biocatalyst Type | Production Strategy | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Isolated Lipases (e.g., from Candida antarctica) | Enzymatic esterification in organic solvents | Enzyme immobilization, solvent selection, reaction optimization | High selectivity, mild reaction conditions dgaequipment.com |
| Engineered E. coli or S. cerevisiae | Whole-cell biocatalysis | Metabolic pathway engineering for precursor supply, cofactor regeneration | Consolidated bioprocess, reduced cost of enzyme purification researchgate.net |
| Co-culture Systems | One-pot synthesis from simple sugars | Division of metabolic labor, optimization of culture conditions | Utilization of complex substrates, process integration |
Advanced Spectroscopic and Chromatographic Method Development for In Situ Analysis
To effectively monitor and control the bioproduction of this compound, advanced and robust analytical methods are required. The development of techniques for in situ analysis is particularly critical for real-time process optimization and understanding reaction kinetics.
Current analytical standards for furan (B31954) derivatives rely heavily on chromatographic techniques. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation, identification, and quantification of volatile compounds like this compound. Method development would focus on optimizing columns (e.g., HP-5MS) and temperature programs for high-resolution separation from precursors and potential byproducts. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC coupled with detectors like Ultraviolet (UV) or Diode-Array Detectors (DAD) is suitable for analyzing less volatile furanic compounds and can be adapted for this compound. waters.comresearchgate.net
Spectroscopic methods offer significant potential for non-invasive, real-time monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, can be directly inserted into a reactor. researchgate.netmdpi.com This would allow for the continuous tracking of the ester functional group formation and the consumption of the alcohol and acid precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for detailed offline structural confirmation, advancements in benchtop NMR and flow-through cells are paving the way for its use in online reaction monitoring. nih.gov
| Technique | Principle | Application for this compound | Mode |
|---|---|---|---|
| GC-MS | Separation by volatility, detection by mass | Quantification, impurity profiling, identification researchgate.net | Offline |
| HPLC-DAD | Separation by polarity, detection by UV absorbance | Quantification, reaction monitoring waters.com | Offline / Online |
| ATR-FTIR | Vibrational spectroscopy of functional groups | Real-time monitoring of ester formation mdpi.com | In situ |
| NMR | Nuclear spin resonance for structural elucidation | Unambiguous structure confirmation, purity assessment nih.gov | Offline / Online (Flow) |
Integrated Omics Approaches for Understanding Biosynthetic and Degradation Pathways
A deep understanding of the metabolic pathways involved in the synthesis of precursors and the degradation of the final product is essential for rational strain engineering and environmental impact assessment. Integrated omics approaches—combining genomics, transcriptomics, proteomics, and metabolomics—provide a systems-level view of the biological processes. researchgate.net
Biosynthesis: Omics can be used to identify bottlenecks in the engineered pathways for furfuryl alcohol and decanoic acid production. For example, transcriptomics can reveal the upregulation of stress-response genes when a microbe is exposed to high concentrations of furfural, a common inhibitor in lignocellulosic hydrolysates. nih.gov Metabolomics can identify the accumulation of intermediate compounds, indicating inefficient downstream enzymes.
Degradation: Many microorganisms can degrade furan compounds. researchgate.net The metabolic pathways for furfural and 5-hydroxymethylfurfural (B1680220) (HMF) degradation often involve oxidation to the corresponding carboxylic acids (like 2-furoic acid) followed by ring cleavage. researchgate.net It is hypothesized that the degradation of this compound would begin with enzymatic hydrolysis of the ester bond, followed by the degradation of furfuryl alcohol and decanoic acid via separate pathways. Integrated omics studies on furan-degrading bacteria, such as Cupriavidus basilensis or Pseudomonas putida, could elucidate the specific esterases, oxidases, and ring-opening enzymes involved. nih.govresearchgate.net
| Omics Technology | Information Provided | Research Application |
|---|---|---|
| Genomics | Complete genetic blueprint | Identify genes for esterases, oxidoreductases, and ring-cleavage enzymes researchgate.net |
| Transcriptomics | Gene expression levels (mRNA) | Analyze cellular response to furfural stress; identify co-regulated genes in degradation pathways researchgate.net |
| Proteomics | Protein abundance and modifications | Quantify key biosynthetic or degradative enzymes under specific conditions |
| Metabolomics | Profile of small molecule metabolites | Identify pathway intermediates, bottlenecks, and degradation products researchgate.net |
Computational Design and Predictive Modeling for Structure-Function Relationships
Computational chemistry and modeling are invaluable tools for accelerating research and development, enabling the prediction of molecular properties and the rational design of catalysts.
Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties of this compound and related esters without the need for extensive experimentation. psu.edu These properties could include boiling point, viscosity, solubility, and even sensory characteristics relevant to the flavor and fragrance industry. Such models have been used to predict properties like the cetane number for furan-based biofuels. psu.edu
Molecular Dynamics (MD): MD simulations can provide insights into the molecular-level behavior of this compound. researchgate.net This includes studying its interaction with the active site of a lipase (B570770) to guide enzyme engineering efforts, or modeling its behavior in different solvent systems to aid in process design.
Enzyme Design: Computational tools can be used to design and engineer enzymes with enhanced capabilities for this compound synthesis. By modeling the substrate in the enzyme's active site, researchers can identify key amino acid residues to mutate to improve binding affinity and catalytic turnover.
| Method | Objective | Example Application |
|---|---|---|
| QSPR | Predict macroscopic properties from molecular structure | Estimate boiling point, viscosity, and flavor profile of novel furanic esters psu.edu |
| Molecular Docking | Predict binding mode of a substrate in an enzyme active site | Identify optimal lipase candidates for this compound synthesis |
| Molecular Dynamics (MD) | Simulate the motion and interaction of atoms and molecules | Understand conformational changes in enzymes during catalysis; model behavior in solvents researchgate.netnih.gov |
Investigation into the Ecological and Biogeochemical Cycling of Furanic Esters
As bio-based chemicals like this compound are produced at larger scales, understanding their environmental fate and impact is crucial for ensuring their sustainability. Furanic compounds are naturally present in the environment, arising from biomass degradation and in various plants and foods. researchgate.netnih.gov
Future research in this area should focus on:
Biodegradation Pathways: Elucidating the specific microbial pathways for the degradation of this compound in different environments (soil, water). This involves isolating microorganisms capable of using the ester as a sole carbon source and identifying the enzymes responsible, likely starting with esterases that hydrolyze the ester bond.
Environmental Fate Modeling: Developing models to predict the partitioning of this compound in the environment based on its physicochemical properties (e.g., volatility, water solubility). Furan itself is known to be volatile, which could be an important transport mechanism. nih.gov
Toxicity and Impact: Assessing the ecotoxicity of this compound and its primary degradation products (furfuryl alcohol, decanoic acid) on representative aquatic and terrestrial organisms. While many furan-containing compounds are benign, some can be metabolized into reactive intermediates. nih.govunive.it
Carbon Cycle Contribution: Quantifying the role of bio-based furanic esters in the global carbon cycle. As they are derived from renewable biomass, their production and degradation represent a potentially closed-loop system, contributing to a circular bioeconomy.
| Process | Description | Key Research Question |
|---|---|---|
| Biodegradation | Microbial breakdown of the compound | What are the specific enzymes and metabolic pathways involved? researchgate.net |
| Hydrolysis | Abiotic cleavage of the ester bond by water | What is the rate of hydrolysis under different environmental pH and temperature conditions? |
| Volatilization | Evaporation from water or soil surfaces | What is the Henry's Law constant for this compound? nih.gov |
| Sorption | Binding to soil organic matter and sediments | How does soil composition affect the mobility and bioavailability of the compound? |
Q & A
Q. What established methodologies are recommended for synthesizing Furfuryl decanoate, and how can purity be rigorously confirmed?
this compound synthesis typically involves esterification between furfuryl alcohol and decanoic acid, catalyzed by acidic or enzymatic agents. To ensure reproducibility, document reaction conditions (e.g., molar ratios, temperature, catalyst loading) and purification steps (e.g., distillation, chromatography) in detail . Purity verification requires multi-technique analysis:
- Elemental analysis (C, H, O content) to confirm stoichiometry, as demonstrated in copper decanoate studies .
- Spectroscopy : NMR (¹H/¹³C) for structural confirmation, IR for ester carbonyl (C=O) identification (~1740 cm⁻¹), and mass spectrometry for molecular ion validation.
- Chromatography : HPLC or GC with standards to quantify impurities .
Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound across studies?
Contradictions in spectral data often arise from solvent effects, concentration, or instrument calibration. To resolve these:
- Standardize conditions : Use deuterated solvents (e.g., CDCl₃) and report temperature during NMR acquisition.
- Cross-validate : Compare data with published spectra in databases (e.g., SDBS) or replicate experiments under identical conditions.
- Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets .
Advanced Research Questions
Q. What experimental design strategies optimize this compound synthesis yield and selectivity?
Advanced optimization employs Response Surface Methodology (RSM) with a Central Composite Design (CCD) to evaluate interactions between variables (e.g., temperature, catalyst type, reaction time). For example, a CCD with 27 randomized runs was used to optimize furfuryl acetate release in emulsions . Key steps:
Q. How can mechanistic studies elucidate this compound’s reactivity under catalytic or thermal degradation conditions?
Investigate reaction pathways using:
- In situ spectroscopy : Monitor intermediates via FTIR or Raman during thermogravimetric analysis (TGA).
- Isotopic labeling : Track oxygen or carbon migration in hydrolysis/oxidation reactions.
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and activation energies, as seen in furfuryl alcohol conversion studies .
Q. What statistical approaches are recommended for reconciling contradictory data on this compound’s stability or bioactivity?
Apply meta-analysis to aggregate data from independent studies:
- Effect size calculation : Use Cohen’s d or Hedges’ g to quantify differences in stability metrics (e.g., half-life).
- Sensitivity analysis : Identify confounding variables (e.g., pH, solvent polarity) that explain variability.
- Bayesian inference : Model uncertainty in conflicting datasets to prioritize hypotheses .
Q. How can this compound be integrated into bio-based polymer systems, and what characterization methods validate its incorporation?
For copolymerization (e.g., with epoxidized oils):
- Kinetic studies : Track monomer consumption via ¹H NMR or gel permeation chromatography (GPC).
- Thermal analysis : DSC and TGA to assess glass transition (Tg) and decomposition profiles.
- Mechanical testing : Tensile strength and Young’s modulus measurements for material performance .
Methodological Guidelines
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including detailed synthesis protocols and raw data deposition in repositories .
- Data presentation : Use tables for comparative analyses (e.g., elemental composition ) and figures for kinetic/thermodynamic trends. Avoid redundant data in text .
- Ethical rigor : Align research questions with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
